Zinc glycinate

Description

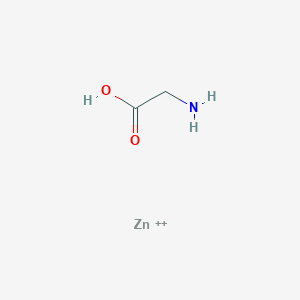

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXSXMSTSYWNMH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162193 | |

| Record name | Zinc glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14281-83-5, 7214-08-6 | |

| Record name | Zinc glycinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14281-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc glycinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(glycinato-N,O)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | zinc glycyniate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stability of Zinc Glycinate Chelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc glycinate (B8599266) chelate, a coordination complex of zinc and the amino acid glycine (B1666218), is a subject of significant interest in nutrition, pharmacology, and materials science due to its enhanced bioavailability and stability compared to inorganic zinc salts. This technical guide provides a comprehensive overview of the structural characteristics and stability of zinc glycinate chelate. It delves into the coordination chemistry, molecular geometry, and the thermodynamic principles governing its stability. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its structure and relevant biological signaling pathways.

Introduction

Zinc is an essential trace element vital for numerous physiological processes, including enzymatic function, immune response, and protein and DNA synthesis. Its supplementation is often necessary to address deficiencies. This compound chelate has emerged as a superior form of zinc supplementation, primarily due to the chelation of the zinc ion by glycine, which protects it from interactions in the gastrointestinal tract and facilitates its absorption. This guide aims to provide a detailed technical understanding of the fundamental chemical and physical properties of this compound chelate.

Structure of this compound Chelate

The definitive structure of this compound chelate in the solid state is primarily determined through single-crystal X-ray diffraction. The most common form is bis(glycinato)zinc(II) monohydrate, where two glycine molecules chelate a single zinc ion.

Coordination Chemistry and Molecular Geometry

In bis(glycinato)zinc(II) monohydrate, the zinc(II) ion is typically five-coordinate.[1][2] Each glycine molecule acts as a bidentate ligand, coordinating to the zinc ion through one of the carboxylate oxygen atoms and the amino nitrogen atom, forming a stable five-membered ring.[3] The coordination geometry around the zinc atom is best described as a distorted square pyramid.[1] This five-coordinate structure is achieved by one of the carboxylate oxygen atoms from a neighboring bis(glycinato)zinc complex also coordinating to the central zinc ion, leading to the formation of polymeric sheets in the crystal lattice.[1] The water molecule in the monohydrate form is located in interstitial positions within these sheets.[1]

The two glycine ligands are arranged in a trans configuration relative to each other.[2] This arrangement minimizes steric hindrance and contributes to the overall stability of the complex.

Bond Lengths and Angles

The precise bond lengths and angles within the this compound chelate molecule are determined by X-ray crystallography. These parameters are crucial for understanding the nature of the coordination bonds and the geometry of the complex. The following table summarizes typical bond lengths and angles for bis(glycinato)zinc(II) monohydrate, compiled from crystallographic data.

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| Zn–N | 2.08 - 2.15 | N–Zn–O (chelate ring) | 78 - 82 |

| Zn–O (carboxylate) | 2.02 - 2.12 | O–Zn–O' (axial-equatorial) | 90 - 105 |

| Zn–O (bridging) | ~2.25 | N–Zn–N | ~170 (trans) |

Note: These values are approximate and can vary slightly depending on the specific crystal structure determination.

Stability of this compound Chelate

The stability of a metal chelate is a measure of the strength of the metal-ligand bonds and is a key factor in its biological efficacy. The stability of this compound is significantly higher than that of zinc complexes with inorganic ligands, which contributes to its enhanced bioavailability.

Thermodynamic Stability and Stability Constants

The thermodynamic stability of metal complexes in solution is quantified by their stability constants (also known as formation constants). For the reaction of a metal ion (M) with a ligand (L) to form a complex (MLn), the stepwise formation constants (K) and overall stability constants (β) are defined as follows:

M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L]) ... M + nL ⇌ MLn; βn = [MLn] / ([M][L]ⁿ)

For this compound, the formation of both 1:1 (Zn(Gly)⁺) and 1:2 (Zn(Gly)₂) complexes is significant. The stability of these complexes is influenced by factors such as pH, temperature, and ionic strength of the medium.

Factors Affecting Stability

-

pH: The pH of the solution is a critical factor influencing the stability of this compound chelate. At low pH, the carboxylate group of glycine becomes protonated, reducing its ability to coordinate with the zinc ion. Conversely, at very high pH, the formation of zinc hydroxide (B78521) complexes can compete with the formation of the glycinate chelate. The optimal pH range for the formation and stability of this compound is typically between 5 and 7.[4]

-

Chelate Effect: The enhanced stability of this compound is a classic example of the chelate effect. The bidentate nature of the glycine ligand, forming a stable five-membered ring with the zinc ion, leads to a more thermodynamically favorable complex compared to the coordination of two separate monodentate ligands.

Experimental Protocols

Synthesis of this compound Chelate

Several methods for the synthesis of this compound chelate have been reported. An aqueous synthesis method is commonly employed.

Protocol: Aqueous Synthesis from Zinc Oxide

-

Materials: Glycine, Zinc Oxide (ZnO), Deionized water.

-

Procedure: a. Dissolve a molar excess of glycine (e.g., 3 moles) in deionized water with heating (e.g., 80°C) and stirring. b. Slowly add zinc oxide (1 mole) to the hot glycine solution. c. Continue stirring until the solution becomes clear, indicating the completion of the reaction. The reaction is typically continued for an additional 30 minutes to ensure completion. d. Allow the reaction mixture to cool to room temperature naturally. e. Crystals of this compound monohydrate will precipitate out of the solution. f. Collect the crystals by filtration. g. Wash the crystals with cold deionized water and then with ethanol. h. Dry the crystals in an oven at a moderate temperature (e.g., 60-80°C) or under vacuum.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the stability constants of metal-ligand complexes in solution.

Protocol: pH-Metric Titration

-

Apparatus: A calibrated pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl), a thermostated titration vessel, a magnetic stirrer, and a micro-burette.

-

Reagents:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

A stock solution of zinc salt (e.g., Zn(NO₃)₂ or Zn(ClO₄)₂) of known concentration.

-

A stock solution of glycine of known concentration.

-

An inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄).

-

-

Procedure: a. Ligand Protonation Constants: Titrate a solution containing a known amount of glycine and the inert salt with the standardized strong base. Record the pH after each addition of the titrant. b. Complex Formation Constants: Titrate a solution containing known amounts of zinc salt, glycine (typically in a molar ratio of 1:2 or 1:3), and the inert salt with the standardized strong base. Record the pH after each addition of the titrant. c. Data Analysis: The titration data (pH vs. volume of base added) are analyzed using specialized software (e.g., HYPERQUAD, BEST). The software performs a non-linear least-squares refinement to calculate the protonation constants of glycine and the stability constants of the zinc-glycine complexes that best fit the experimental data.

Biological Context: Zinc Signaling

The enhanced bioavailability of this compound chelate means that it can more effectively deliver zinc to cells. Once inside the cell, zinc acts as a crucial signaling molecule, modulating various cellular processes. The intracellular concentration of free zinc is tightly regulated by two families of transporters: the ZIP (Zrt-, Irt-like proteins) family, which imports zinc into the cytoplasm, and the ZnT (Zinc Transporter) family, which exports zinc from the cytoplasm.

An increase in intracellular zinc, as would occur following the absorption of this compound, can trigger specific signaling cascades. One such important pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. Zinc has been shown to activate the ERK pathway, which is involved in cell proliferation, differentiation, and survival.[5] Another key zinc-responsive pathway involves the Metal-responsive Transcription Factor-1 (MTF-1).[1] Upon an increase in intracellular zinc, MTF-1 translocates to the nucleus and binds to Metal Response Elements (MREs) in the promoter regions of target genes, including those for metallothioneins and zinc transporters, thereby regulating zinc homeostasis.

Conclusion

This compound chelate possesses a well-defined five-coordinate structure with a distorted square pyramidal geometry, where the zinc ion is chelated by two glycine molecules in a trans configuration. This chelated structure confers significant thermodynamic stability, which is crucial for its enhanced bioavailability. The stability is primarily influenced by pH and the inherent chelate effect. Standardized experimental protocols, such as aqueous synthesis and potentiometric titration, allow for the reliable preparation and characterization of this important compound. Understanding the structural and stability aspects of this compound chelate is fundamental for its application in nutritional and pharmaceutical sciences and provides a basis for the development of new, more effective mineral supplements. The ability of this chelate to efficiently deliver zinc to cells has important implications for modulating zinc-dependent signaling pathways that are critical for cellular health and function.

References

- 1. Metal responsive transcription factor 1 (MTF-1) regulates zinc dependent cellular processes at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontierspartnerships.org [frontierspartnerships.org]

An In-Depth Technical Guide to the Physicochemical Properties of Zinc Glycinate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc glycinate (B8599266) monohydrate, a chelated form of the essential trace element zinc with the amino acid glycine (B1666218), is a compound of significant interest in pharmaceutical and nutraceutical applications. Its enhanced bioavailability compared to inorganic zinc salts makes it a preferred choice for supplementation and therapeutic development.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of zinc glycinate monohydrate, detailed experimental protocols for its analysis, and an exploration of its role in relevant cellular signaling pathways.

Physicochemical Properties

The physical and chemical characteristics of this compound monohydrate are crucial for its formulation, stability, and biological activity. A summary of these properties is presented below.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | Zinc bis(glycinate) monohydrate | [2] |

| CAS Number | 14281-83-5 | [3][4] |

| Molecular Formula | C4H10N2O5Zn | [2] |

| Molecular Weight | 231.52 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [4][5] |

Solubility

The solubility of this compound monohydrate is a key factor in its absorption and formulation. There are varying descriptions of its solubility in water, ranging from "soluble" to "slightly soluble," indicating that solubility can be influenced by factors such as pH and temperature.[1][3][5][6] One source specifies a solubility of 10 to 100 g/L at 20°C.[7]

| Solvent | Solubility | Temperature (°C) | pH | Reference(s) |

| Water | 10 - 100 g/L | 20 | ~8 (for a 1% solution) | [7] |

| Water | Soluble | Not Specified | Not Specified | [3][4] |

| Water | Mainly Soluble | Not Specified | Not Specified | [8] |

| Water | Slightly Soluble | Not Specified | Not Specified | [9] |

Thermal Properties

Thermal analysis provides insights into the stability and decomposition profile of the compound.

| Property | Value | Reference(s) |

| Melting Point | 305-315 °C | [3] |

| Decomposition | Thermal decomposition occurs at elevated temperatures. | [10][11] |

Crystal Structure

X-ray diffraction studies have revealed the crystalline nature of this compound monohydrate.

| Property | Description | Reference(s) |

| Crystal System | Monoclinic | [10][12][13] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound monohydrate.

Synthesis of this compound Monohydrate

A common method for the synthesis of this compound monohydrate involves the reaction of a zinc salt with glycine in an aqueous solution.[10][14]

Materials:

-

Zinc Acetate Dihydrate (Zn(Ac)₂·2H₂O)

-

Zinc Oxide (ZnO)

-

Glycine

-

Distilled Water

-

Ethanol

Procedure:

-

In a two-necked flask, add 20g of glycine (0.267 mol), 9.04g of ZnO (0.111 mol), and 4.88g of Zn(Ac)₂·2H₂O (0.022 mol) to 60ml of distilled water.[10]

-

Heat the mixture to 90°C in an oil bath with continuous stirring and maintain this temperature for 120 minutes.[10]

-

After the reaction is complete, cool the mixture.

-

Collect the resulting crystals by vacuum filtration.[10]

-

Wash the crystals several times with ethanol.[10]

-

Dry the purified crystals at 30°C.[10]

Experimental Workflow for Synthesis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and confirm the chelation of zinc with glycine.

Sample Preparation:

-

Prepare a solid sample of this compound monohydrate as a KBr pellet.

Instrument Parameters:

-

Spectrometer: Perkin-Elmer FT-IR 1730 or similar.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 40.[6]

Expected Band Assignments:

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3169 | N-H stretching vibration of the amine group | [5] |

| 2700-3300 | Broad band indicating hydrogen bonding | [5] |

| ~1596 | Asymmetric stretching of the carboxylate group (COO⁻) | [15] |

| ~1391-1414 | Symmetric stretching of the carboxylate group (COO⁻) | [5][15] |

| ~1065 | SO₄²⁻ stretching (if sulfate (B86663) is present from synthesis) | [5] |

| ~607 | Carboxylate group (COO⁻) deformation | [15] |

Note: The exact positions of the peaks can vary slightly depending on the specific sample and instrument.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability, decomposition profile, and melting point.

TGA Protocol:

-

Instrument: Netzsch STA 449C or similar.

-

Sample Weight: 5-10 mg of this compound monohydrate.

-

Crucible: Alumina crucible.

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.[11]

-

Temperature Range: Typically from room temperature to 600°C or higher to ensure complete decomposition.

DSC Protocol:

-

Instrument: Mettler Toledo DSC or similar.

-

Sample Weight: 1-5 mg of this compound monohydrate sealed in an aluminum pan.

-

Reference: An empty sealed aluminum pan.

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.[11]

-

Temperature Range: Typically from room temperature to above the melting point (e.g., 350°C).

Powder X-Ray Diffraction (PXRD)

PXRD is used to confirm the crystalline phase and structure of this compound monohydrate.

Sample Preparation:

-

A finely ground powder of the sample is mounted on a sample holder.

Instrument Parameters:

-

Diffractometer: Bruker D8 Advance or similar.[10]

-

Radiation: Cu Kα radiation (λ = 1.54178 Å).[10]

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): Typically from 5° to 80°.

-

Scan Speed: Variable, e.g., 2°/min.

High-Performance Liquid Chromatography (HPLC)

An HPLC method can be used for the quantification of this compound.

Method Outline (based on available information):

-

System: HPLC with a Refractive Index Detector (RID).[16][17]

-

Column: A reverse-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a specialized column for metal chelates.[14][18]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a pH modifier like formic acid). A suggested mobile phase is acetonitrile and water with phosphoric acid.[2][14]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 215 nm).[17][18]

-

Sample Preparation: Dissolve a known amount of this compound monohydrate in the mobile phase or a suitable solvent and filter before injection.

Role in Cellular Signaling Pathways

Zinc is recognized as a crucial signaling molecule, acting as a "second messenger" in various cellular processes. While much of the research has been conducted with inorganic zinc salts, the high bioavailability of this compound suggests its potential to effectively modulate these pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Studies have shown that zinc can activate this pathway.[19][20]

Proposed Mechanism of Activation by Zinc:

-

Increased intracellular zinc levels can lead to the phosphorylation and activation of Akt.

-

Activated Akt then phosphorylates and regulates downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth.

-

Zinc may also influence this pathway by inhibiting phosphatases that negatively regulate PI3K/Akt signaling.

Zinc's Influence on the PI3K/Akt/mTOR Pathway

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival.[21] Extracellular zinc has been shown to stimulate the phosphorylation and activation of ERK1/2.[1][4]

Proposed Mechanism of Activation by Zinc:

-

Zinc can activate upstream components of the MAPK/ERK pathway, such as Raf and MEK.

-

This leads to the phosphorylation and activation of ERK1/2.

-

Activated ERK can then translocate to the nucleus and regulate the expression of genes involved in cellular responses.

Zinc's Influence on the MAPK/ERK Pathway

Conclusion

This compound monohydrate possesses distinct physicochemical properties that contribute to its enhanced bioavailability and potential therapeutic efficacy. This guide provides a foundational understanding of these properties and the methodologies for their characterization. Further research specifically utilizing this compound monohydrate is warranted to fully elucidate its effects on cellular signaling pathways and to optimize its application in drug development and clinical practice.

References

- 1. Extracellular zinc stimulates ERK-dependent activation of p21Cip/WAF1 and inhibits proliferation of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H8N2O4Zn | CID 151910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. phytojournal.com [phytojournal.com]

- 7. lohmann-minerals.com [lohmann-minerals.com]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. atlantis-press.com [atlantis-press.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. One pot synthesis , characterization and mechanism of this compound monohydrate | Atlantis Press [atlantis-press.com]

- 14. WO2019217790A1 - Process for quantification of metal amino acid chelates in solutions and solids - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. sphinxsai.com [sphinxsai.com]

- 19. Dietary Zn Deficiency Inhibits Cell Proliferation via the GPR39-Mediated Suppression of the PI3K/AKT/mTOR Signaling Pathway in the Jejunum of Broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Synthesis and Characterization of Zinc Glycinate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc glycinate (B8599266), a chelate of the essential mineral zinc with the amino acid glycine (B1666218), has garnered significant attention in pharmaceutical and nutraceutical research. Its superior bioavailability compared to inorganic zinc salts makes it a prime candidate for developing effective zinc supplementation therapies and exploring its role in various physiological processes. This technical guide provides an in-depth overview of the synthesis and characterization of zinc glycinate, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers in their investigations.

Synthesis of this compound

Several methods have been established for the synthesis of this compound, primarily involving the reaction of a zinc source with glycine in an aqueous medium. The choice of synthesis route can influence the product's purity, yield, and crystalline structure.

Common Synthesis Methods

Three prevalent methods for the laboratory-scale synthesis of this compound are outlined below. The selection of a particular method may depend on the availability of starting materials, desired product specifications, and scalability considerations.

-

One-Pot Synthesis using Zinc Acetate (B1210297) and Zinc Oxide: This method offers a facile and high-yield route to this compound monohydrate.[1][2]

-

Reaction with Zinc Sulfate (B86663): This approach involves the reaction of zinc sulfate with a glycine salt, typically sodium glycinate.

-

Direct Reaction with Zinc Oxide: A straightforward method where zinc oxide is directly reacted with glycine in an aqueous solution.

A summary of the reaction conditions for these methods is presented in Table 1.

Table 1: Comparison of this compound Synthesis Methods

| Parameter | One-Pot Synthesis | Zinc Sulfate Method | Zinc Oxide Method |

| Zinc Source | Zinc Acetate (promoter), Zinc Oxide | Zinc Sulfate | Zinc Oxide |

| Glycine Form | Glycine | Glycine Sodium Salt | Glycine |

| Molar Ratio (Glycine:Zinc) | ~2.4:1 (total zinc) | 1:1 to 3:1 | 2:1 to 4:1 |

| Solvent | Water | Water | Water |

| Reaction Temperature | 90 °C[1] | 60-100 °C | 60-100 °C |

| Reaction Time | 120 minutes[1] | 1-4 hours | 0.5-1 hour |

| pH | Not specified, acidic catalyst (H+) used[1][2] | 3-8 | Not specified |

| Reported Yield | High-yield[1][2] | High | 85% |

Experimental Protocols

Detailed step-by-step protocols for the synthesis of this compound are provided below.

Protocol 1: One-Pot Synthesis of this compound Monohydrate

This protocol is adapted from a facile method for high-yield production.[1][2]

Materials:

-

Glycine (0.267 mol)

-

Zinc Oxide (ZnO) (0.111 mol)

-

Zinc Acetate Dihydrate (Zn(Ac)₂·2H₂O) (0.022 mol)

-

Distilled Water (60 mL)

Procedure:

-

Combine glycine, zinc oxide, and zinc acetate dihydrate in a two-necked flask containing distilled water.

-

Heat the mixture to 90 °C in an oil bath with continuous stirring.

-

Maintain the temperature and stirring for 120 minutes.

-

After the reaction is complete, cool the mixture and collect the product by vacuum filtration.

-

Wash the collected solid with ethanol several times.

-

Dry the final product at 30 °C.

Protocol 2: Synthesis from Zinc Sulfate

This protocol describes a method starting from zinc sulfate and glycine.

Materials:

-

Glycine

-

Sodium Hydroxide (for preparing sodium glycinate)

-

Zinc Sulfate

-

Distilled Water

Procedure:

-

Prepare a solution of sodium glycinate by dissolving glycine in water and adding a stoichiometric amount of sodium hydroxide.

-

Dissolve zinc sulfate in a separate container of water.

-

Add the zinc sulfate solution to the sodium glycinate solution while stirring.

-

Adjust the pH of the reaction mixture to the desired range (typically 5-7).

-

Heat the solution to 80-90 °C and maintain for 1-4 hours with continuous stirring.

-

Concentrate the solution by evaporation until crystallization begins.

-

Cool the solution slowly to room temperature, followed by further cooling to below 8 °C to complete crystallization.

-

Isolate the crystals by filtration and wash with cold ethanol.

-

Dry the product under vacuum.

Protocol 3: Synthesis from Zinc Oxide

This protocol outlines a direct reaction between zinc oxide and glycine.

Materials:

-

Glycine (3 mol)

-

Zinc Oxide (1 mol)

-

Distilled Water (1250 mL)

Procedure:

-

Dissolve glycine in distilled water in a reaction vessel and heat to 80 °C.

-

Slowly add zinc oxide to the glycine solution with stirring.

-

Continue stirring until the solution becomes clear, indicating the completion of the reaction.

-

Allow the reaction to proceed for an additional 30 minutes.

-

Stop heating and allow the solution to cool naturally. Crystallization should commence within 30-60 minutes.

-

Filter the precipitated crystals and dry them to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized this compound. The following techniques are commonly employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the coordination of zinc with glycine. The chelation of zinc to both the carboxyl and amino groups of glycine results in characteristic shifts in the vibrational frequencies of these groups.

Table 2: Key FTIR Absorption Bands of this compound Monohydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3400 - 3100 | N-H stretching vibrations | [1] |

| ~1641 | Asymmetric stretching of COO⁻ | |

| ~1410 | Symmetric stretching of COO⁻ | |

| ~1065 | C-N stretching | |

| ~530 | Zn-O and Zn-N vibrations |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition of this compound. For this compound monohydrate, the initial weight loss corresponds to the removal of water of hydration, followed by the decomposition of the anhydrous complex at higher temperatures.

Table 3: Thermal Decomposition Data for this compound Monohydrate

| Temperature Range (°C) | Event | Weight Loss (%) |

| ~100 - 150 | Dehydration (loss of H₂O) | ~7.8 |

| > 295 | Decomposition of anhydrous this compound | Varies |

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure of the synthesized compound. This compound monohydrate has been reported to crystallize in the monoclinic system.[1][2]

Table 4: Crystallographic Data for this compound Monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 8.89 |

| b (Å) | 10.12 |

| c (Å) | 5.43 |

| β (°) | 115.2 |

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle size of the synthesized this compound crystals. The morphology can vary depending on the synthesis conditions.

Logical and Signaling Pathways

To understand the synthesis and characterization process, as well as the biological context of this compound, the following diagrams are provided.

Caption: Workflow for the synthesis of this compound.

Caption: Key characterization techniques for this compound.

Caption: Cellular uptake and signaling pathways of zinc.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound for research purposes. The detailed protocols and compiled data serve as a valuable resource for scientists and professionals in drug development. A thorough understanding of the synthesis and physicochemical properties of this compound is crucial for its application in biological and pharmaceutical research, paving the way for the development of novel therapeutic strategies.

References

zinc glycinate CAS number and molecular formula

An In-Depth Technical Guide to Zinc Glycinate (B8599266)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zinc glycinate, a chelated form of the essential mineral zinc. It covers its chemical identity, physicochemical properties, synthesis, analytical methods, and biological significance, with a focus on its enhanced bioavailability and applications in research and development.

Chemical Identity and Molecular Structure

This compound, also known as zinc bisglycinate, is a chelate formed between one zinc ion and two glycine (B1666218) molecules. This structure enhances its stability and absorption in the gastrointestinal tract.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citations |

| CAS Number | 14281-83-5 (primary), 7214-08-6 | [1][2] |

| Molecular Formula | C₄H₈N₂O₄Zn | [3] |

| Molecular Weight | 213.51 g/mol | [3] |

| IUPAC Name | zinc;bis(2-aminoacetate) | [3] |

Physicochemical Properties

This compound is a white crystalline powder.[1] Its chelated structure confers distinct physicochemical properties compared to inorganic zinc salts.

Table 2: Physicochemical Data for this compound

| Property | Value | Citations |

| Appearance | White crystalline powder | [1] |

| Solubility | Slightly soluble in water, insoluble in ethanol (B145695) | [2] |

| Melting Point | >285°C (decomposes) | [2] |

| Boiling Point | 240.9°C at 760 mmHg | [4] |

| Density | 2.269 g/cm³ at 20°C | [2] |

Synthesis and Manufacturing

Several methods for the synthesis of this compound have been reported, generally involving the reaction of a zinc source with glycine.

Experimental Protocol: One-Pot Aqueous Synthesis

This method describes a facile, high-yield synthesis of this compound monohydrate using zinc acetate (B1210297) and zinc oxide as zinc sources.[5][6]

Materials:

-

Glycine (C₂H₅NO₂)

-

Zinc oxide (ZnO)

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Distilled water

-

Ethanol

-

Two-necked flask

-

Oil bath with magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

To a two-necked flask, add 20g of glycine (0.267 mol), 9.04g of ZnO (0.111 mol), and 4.88g of Zn(CH₃COO)₂·2H₂O (0.022 mol) to 60 mL of distilled water.[5][6]

-

Place the flask in an oil bath and heat to 90°C while stirring.[5][6]

-

Maintain the temperature and stirring for 120 minutes.[5][6]

-

After the reaction is complete, cool the mixture.

-

Collect the product by vacuum filtration.

-

Dry the final product at 30°C to obtain this compound monohydrate.[5][6]

Analytical Characterization

The structure and purity of synthesized this compound can be confirmed using various analytical techniques.

Table 3: Analytical Methods for this compound Characterization

| Technique | Purpose | Key Findings/Parameters | Citations |

| Infrared Spectroscopy (IR) | Confirms chelation by identifying shifts in functional group peaks. | Verifies bonding between the zinc ion and the amino and carboxyl groups of glycine. | [5][7] |

| X-ray Powder Diffraction (XRD) | Determines the crystal structure. | Confirms the crystalline, monoclinic structure of the chelate. | [5][6] |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and composition. | Determines the temperature of decomposition and confirms the presence of water of hydration. | [5][7] |

| HPLC | Quantifies this compound and detects impurities. | A reverse-phase HPLC method can be used with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic). | [8] |

| ICP-OES / ICP-MS | Measures elemental zinc concentration. | Used in bioavailability studies to determine zinc levels in serum or tissues. | [7][9] |

Bioavailability and Absorption Mechanism

A key feature of this compound is its superior bioavailability compared to inorganic zinc salts like zinc sulfate (B86663) and zinc gluconate.

Mechanism of Enhanced Absorption

The chelated structure of this compound protects the zinc ion from forming insoluble complexes with dietary inhibitors such as phytates and oxalates in the gastrointestinal tract.[10] Unlike inorganic zinc salts that rely on active transport, the smaller, electrically neutral this compound molecule can be absorbed intact through passive diffusion pathways, potentially utilizing amino acid transporters. This leads to more efficient uptake into intestinal cells.[10][11]

Comparative Bioavailability Data

Clinical studies have consistently demonstrated the enhanced absorption of this compound.

Table 4: Comparative Bioavailability of Zinc Forms

| Zinc Form | Relative Bioavailability Increase (vs. Gluconate) | Key Findings | Citations |

| This compound | 43.4% | Significantly higher serum zinc concentrations (Cmax and AUC) after a single oral dose. | [9][12][13] |

| Zinc Sulfate | Lower than Glycinate | Bioavailability is significantly inhibited by dietary phytates. | [14] |

| Zinc Gluconate | Reference | Commonly used reference in bioavailability studies; less bioavailable than glycinate. | [12][15] |

Experimental Protocol: Human Bioavailability Study (Cross-Over Design)

This protocol outlines a typical randomized, cross-over study to compare the bioavailability of two zinc formulations.[9][13]

Study Design:

-

Participants: Healthy adult volunteers (e.g., 12 females).

-

Design: Randomized, single-dose, two-treatment, two-period, cross-over.

-

Washout Period: A 7-day washout period between treatments.

-

Treatments:

-

Test Product: this compound (e.g., 15 mg elemental zinc).

-

Reference Product: Zinc Gluconate (e.g., 15 mg elemental zinc).

-

Procedure:

-

After an overnight fast, subjects receive a single oral dose of either the test or reference product with a standardized volume of water (e.g., 200 mL).[9]

-

Collect blood samples at baseline (0 hours) and at specified intervals post-dosing (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, and 8 hours).[9]

-

Separate serum from blood samples by centrifugation.

-

Analyze serum zinc concentrations using a validated method such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[9][13]

-

After the washout period, repeat steps 1-4 with the alternate treatment.

-

Calculate pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Perform statistical analysis (e.g., ANOVA) on log-transformed Cmax and AUC data to compare bioavailability.[9]

Role in Signaling Pathways and Drug Development

Zinc is a crucial cofactor for hundreds of enzymes and transcription factors and acts as a second messenger in various signaling pathways.[16] Its role is pivotal in immunity, oxidative stress response, and metabolic regulation.

Zinc and Insulin (B600854) Signaling

Zinc has insulin-mimetic properties and can modulate key components of the insulin signaling pathway. This suggests its potential in the management of metabolic disorders.[17]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 7214-08-6 [chemicalbook.com]

- 3. This compound | C4H8N2O4Zn | CID 151910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zinc Glycinate_Zhaoyi Biochnology [zhaoyibio.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. researching.cn [researching.cn]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. This compound Benefits High Absorption & Form Comparisons [hbfuyangbio.com]

- 11. advantic.com.pl [advantic.com.pl]

- 12. droracle.ai [droracle.ai]

- 13. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. protocolforlife.com [protocolforlife.com]

- 17. Zinc stimulates glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines | PLOS One [journals.plos.org]

Spectroscopic Analysis of Zinc Glycinate Complex: A Technical Guide

This guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of zinc glycinate (B8599266) complexes. Tailored for researchers, scientists, and professionals in drug development, it details the principles, experimental protocols, and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus is on elucidating the coordination between the zinc ion and the glycine (B1666218) ligand, confirming the formation and structural properties of the chelate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental tool for confirming the chelation of zinc by glycine. The formation of coordinate bonds between the zinc ion and the amino (NH₂) and carboxylate (COO⁻) groups of glycine results in characteristic shifts in their vibrational frequencies compared to the free ligand.

Experimental Protocol

-

Sample Preparation: The solid zinc glycinate sample is typically prepared using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is mixed and ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Background Collection: A background spectrum of the KBr pellet (or the empty ATR crystal) is collected to eliminate interference from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[1]

-

Sample Analysis: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Spectra are typically collected over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are averaged.[2]

-

Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Data Interpretation

The key to confirming chelation is the shifting of the absorption bands of the carboxylate and amino groups.[3] The asymmetric stretching vibration of the carboxylate group (νₐₛ(COO⁻)) and the N-H stretching vibration (ν(N-H)) are particularly informative. The disappearance of certain peaks from the free glycine spectrum and the appearance of new, shifted bands in the this compound spectrum provide clear evidence of successful complexation.[3][4]

| Functional Group | Vibrational Mode | Glycine (cm⁻¹)[5][6] | This compound Complex (cm⁻¹)[4][6] | Interpretation of Shift |

| Amino Group | N-H Stretch | ~3149 | ~3169 | Shift indicates coordination of the amino group to the zinc ion. A characteristic broad band may appear between 2700-3300 cm⁻¹.[3][4] |

| Carboxylate Group | Asymmetric Stretch (νₐₛ) | ~1611 | ~1680 | A significant shift to a higher wavenumber confirms the coordination of the carboxylate oxygen to the zinc ion.[6] |

| Carboxylate Group | Symmetric Stretch (νₛ) | ~1414 | ~1391 | A shift to a lower wavenumber is also indicative of carboxylate group involvement in chelation.[6] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The coordination of the glycine ligand to the zinc ion can alter these transitions, often resulting in a shift in the absorption maximum.

Experimental Protocol

-

Sample Preparation: A solution of the this compound complex is prepared by dissolving a precisely weighed sample in a suitable solvent, typically deionized water, to a known concentration (e.g., 10⁻³ to 10⁻⁵ M).[7]

-

Instrument Setup: A UV-Vis spectrophotometer is used. The instrument is calibrated using a reference cuvette containing only the solvent (the "blank").

-

Spectral Acquisition: The sample solution is placed in a quartz cuvette. The absorbance spectrum is recorded over a specific wavelength range, typically 200-800 nm.[8]

-

Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is identified.

Data Interpretation

The formation of the this compound complex is often indicated by a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum compared to the free glycine ligand.[3] This shift suggests a change in the electronic environment upon coordination. While specific λₘₐₓ values are not consistently reported in the literature for simple this compound, the qualitative shift is a key indicator of complex formation.

| Compound | λₘₐₓ (nm) | Observation |

| This compound Complex | Not Consistently Reported | A bathochromic shift compared to free glycine is expected upon complexation.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of the this compound complex in both solid and solution states. ¹H and ¹³C NMR provide information about the local environment of the glycine ligand, while ⁶⁷Zn NMR directly probes the zinc center.

Experimental Protocol

-

Sample Preparation: For ¹H and ¹³C NMR, the this compound sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[9] For solid-state ⁶⁷Zn NMR, the powdered sample is packed into a zirconia rotor.

-

Instrumental Analysis:

-

¹H and ¹³C NMR: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).[9] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

-

⁶⁷Zn Solid-State NMR: Analysis is performed on a high-field solid-state NMR spectrometer (e.g., 21.1 T) due to the low natural abundance and quadrupolar nature of the ⁶⁷Zn nucleus.[10] Techniques like the Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) pulse sequence are often employed.[10]

-

-

Data Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum.

Data Interpretation

-

¹H and ¹³C NMR: Upon complexation with zinc, the chemical shifts of the protons and carbons in the glycine molecule are expected to shift compared to free glycine.[11][12] Shifts in the signals for the α-carbon and its attached proton are particularly indicative of the changes in the electronic environment resulting from chelation.

-

⁶⁷Zn NMR: This technique provides direct evidence of the zinc coordination environment. The isotropic chemical shift (δᵢₛₒ) and the quadrupolar coupling constant (Cₐ) are sensitive to the geometry and nature of the ligands bound to the zinc ion.[10]

| Technique | Parameter | Bis(glycinato)zinc(II) monohydrate[10] | Interpretation |

| ⁶⁷Zn Solid-State NMR | Isotropic Chemical Shift (δᵢₛₒ) | 140 to 265 ppm | Reflects the electronic shielding around the zinc nucleus, confirming a specific coordination environment. |

| ⁶⁷Zn Solid-State NMR | Quadrupolar Coupling Constant (Cₐ) | 7.05 to 26.4 MHz | Provides information about the symmetry of the electric field gradient at the zinc nucleus, which is related to the coordination geometry. |

| ¹H NMR | Chemical Shift (δ) | Shifted from free ligand | Changes in the chemical shifts of the CH₂ and NH₂ protons indicate their involvement in the chelate structure. |

| ¹³C NMR | Chemical Shift (δ) | Shifted from free ligand | Shifts in the carboxyl (COO⁻) and α-carbon (α-CH₂) signals confirm the participation of these groups in bonding to zinc.[9] |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the this compound complex and to study its stoichiometry and potential for forming polymeric structures.

Experimental Protocol

-

Sample Preparation: A dilute solution of the this compound complex is prepared in a solvent suitable for ESI, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[13] For MS-compatible applications, volatile acids like formic acid may be used instead of non-volatile buffers.[13]

-

Infusion and Ionization: The sample solution is infused into the ESI source at a constant flow rate. A high voltage is applied to the emitter, causing the sample to form a fine spray of charged droplets.

-

Mass Analysis: As the solvent evaporates from the droplets, charged ions of the complex are released into the gas phase. These ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation

The mass spectrum can confirm the formation of the this compound monomer and may also reveal the presence of larger aggregates. Studies have shown that this compound can form polymeric chains or clusters in the solid state, and ESI-MS can detect these as higher molecular weight species in the gas phase.[14][15]

| Observed Species | Approximate m/z | Interpretation |

| This compound Dimer | 427 | Corresponds to a [Zn₂(Gly)₂] species, indicating aggregation.[14] |

| This compound Trimer | 640 | Corresponds to a [Zn₃(Gly)₃] species, providing evidence for the polymeric nature of the complex.[14] |

| This compound Tetramer | 854 | Corresponds to a [Zn₄(Gly)₄] species, further confirming the tendency to form clusters.[14] |

Visualizations

Workflow for Spectroscopic Analysis

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [benchchem.com]

- 4. phytojournal.com [phytojournal.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. jocpr.com [jocpr.com]

- 7. Development of a Facile Technique to Detect Zinc in Solutions [scirp.org]

- 8. Characterization of optical properties of ZnO nanoparticles for quantitative imaging of transdermal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Based Polydentate Ligands and Corresponding Zn(II) Complexes: A Structural and Spectroscopic Study | MDPI [mdpi.com]

- 12. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Zinc Glycinate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of zinc glycinate (B8599266), a chelated form of zinc with the amino acid glycine (B1666218). Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, dietary supplements, and various research contexts. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and provides visualizations to illustrate key concepts.

Introduction to Zinc Glycinate

This compound, also known as zinc bisglycinate, is a coordination complex where a central zinc ion (Zn²⁺) is bonded to two glycine molecules. This chelation enhances the bioavailability of zinc compared to inorganic zinc salts. The chemical structure of this compound plays a significant role in its solubility profile.

Aqueous Solubility of this compound

The solubility of this compound in water is a subject of varied reports, likely due to differences in the specific forms of the compound (e.g., monohydrate vs. anhydrous) and the experimental conditions. While many sources describe it as "soluble" or "freely soluble" in water, quantitative data presents a more complex picture.

Quantitative Solubility Data in Water

The following table summarizes the available quantitative data for the solubility of this compound in water.

| Form of this compound | Temperature (°C) | Solubility | Reference |

| This compound | 23 | 3.28 mg/L | [1] |

| Zinc Bisglycinate | 25 | 5% (w/v) | |

| This compound | Not Specified | Soluble | [2] |

| Zinc Bisglycinate | 20 | 10 - 100 g/L | [3] |

| This compound | Not Specified | Slightly Soluble | [4] |

Note: The significant discrepancy in reported values highlights the importance of specifying the exact form of this compound and the experimental conditions.

Factors Influencing Aqueous Solubility

pH: The pH of the aqueous medium is a critical factor governing the solubility of this compound. The speciation of both the zinc ion and glycine is pH-dependent. In acidic solutions, the carboxylate groups of glycine are protonated, and in alkaline solutions, zinc can form hydroxide (B78521) complexes. Synthesis of this compound is often carried out in a pH range of 3 to 8, suggesting it is soluble under these conditions[5]. The chelated structure is generally stable within this pH range, contributing to its solubility.

Solubility in Organic Solvents

Information on the solubility of this compound in organic solvents is sparse. Generally, as a metal chelate with polar amino acid ligands, it is expected to have limited solubility in non-polar organic solvents.

| Solvent | Solubility | Reference |

| Ethanol (B145695) | Insoluble | [4] |

| Propylene (B89431) Glycol | Data not available | |

| DMSO | Data not available | |

| Glycerol | Data not available |

The common practice of washing the synthesized this compound with ethanol during its preparation further suggests its low solubility in this solvent[6].

Experimental Protocols for Solubility Determination

A standardized and detailed experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following protocols are based on established guidelines such as the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105 ("Water Solubility") and general principles from the United States Pharmacopeia (USP).

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Protocol for Aqueous Solubility Determination (Flask Method - adapted from OECD 105)

This method is suitable for substances with a solubility of 10 mg/L or higher.

1. Materials:

-

This compound (analytical grade)

-

Purified water (or buffer of desired pH)

-

Constant temperature water bath or incubator with shaker

-

Centrifuge and/or filtration apparatus (e.g., with 0.45 µm pore size filter)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Suitable analytical instrument for zinc quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma - Optical Emission Spectrometer)

2. Procedure:

-

Preliminary Test: To estimate the approximate solubility, add about 100 mg of this compound to 10 mL of water in a flask. Shake vigorously at the desired temperature for 10 minutes. Observe if the substance has completely dissolved. If so, add more substance until a solid phase remains. This will help in determining the amount of substance to be used in the definitive test.

-

Definitive Test: a. Add an excess amount of this compound (determined from the preliminary test) to a known volume of the solvent in a flask. It is recommended to prepare at least three replicate flasks. b. Place the flasks in a constant temperature bath (e.g., 25 °C ± 0.5 °C) and agitate for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause the disintegration of particles. c. After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the solid to settle. d. Carefully separate the saturated solution from the undissolved solid by centrifugation or filtration at the test temperature.

-

Analysis: a. Accurately dilute an aliquot of the clear supernatant to a suitable concentration for the analytical method. b. Determine the concentration of zinc in the diluted solution using a validated analytical method (e.g., AAS or ICP-OES). c. Calculate the concentration of this compound in the original saturated solution based on the measured zinc concentration and the molecular weights of zinc and this compound.

Protocol for Solubility in Organic Solvents

A similar flask method can be employed for organic solvents.

1. Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (e.g., ethanol, propylene glycol, DMSO)

-

Equipment as listed in the aqueous solubility protocol.

2. Procedure:

-

Follow the same steps as for the aqueous solubility determination, using the organic solvent instead of water.

-

Ensure that the analytical method for zinc quantification is compatible with the organic solvent. Matrix effects may need to be considered and compensated for in the analytical procedure.

Chemical Equilibrium of this compound in Aqueous Solution

The dissolution and speciation of this compound in water is a complex equilibrium process. The following diagram illustrates the key species involved.

This diagram shows that the dissolution of solid this compound leads to the formation of the aqueous complex, which can then dissociate into zinc ions and glycinate ions. The glycinate ions can exist in different protonation states depending on the pH of the solution. Similarly, the zinc ion can form hydroxide complexes at higher pH values.

Conclusion

The solubility of this compound is a multifaceted property influenced by the specific form of the compound, the solvent, pH, and temperature. While there are some discrepancies in the reported aqueous solubility data, it is generally considered to have good solubility in water, particularly within a pH range of 3 to 8. Its solubility in organic solvents appears to be limited. For accurate and reliable solubility data, it is imperative to follow standardized experimental protocols, such as those adapted from OECD guidelines, and to fully characterize the form of this compound being studied. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in effectively utilizing this compound in their work.

References

- 1. This compound | 14281-83-5 [chemicalbook.com]

- 2. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. This compound | 7214-08-6 [chemicalbook.com]

- 5. CN101225051A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to the Thermodynamic Stability of the Zinc Glycinate Chelate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc glycinate (B8599266), a chelate formed between the essential mineral zinc and the amino acid glycine (B1666218), is a subject of significant interest in pharmaceutical and nutritional sciences due to its enhanced bioavailability compared to inorganic zinc salts.[1][2][3][4] The thermodynamic stability of this chelate is a critical parameter that governs its behavior in solution, its absorption in biological systems, and its overall efficacy. This guide provides a comprehensive technical overview of the thermodynamic principles underpinning zinc glycinate's stability, detailed experimental protocols for its characterization, and quantitative data to support research and development. The structure consists of a zinc ion coordinated to two glycinate anions, forming a stable five-membered ring structure.[5][6]

Thermodynamic Data for this compound Formation

The formation of this compound complexes in an aqueous solution is a stepwise process, with the sequential addition of glycinate ligands (Gly⁻) to the zinc ion (Zn²⁺). The stability of these complexes is quantified by stepwise formation constants (Kᵢ) and overall stability constants (βᵢ). The associated thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), provide insight into the nature of the bonding and the driving forces of the chelation reaction.

The relevant equilibria are:

-

Zn²⁺ + Gly⁻ ⇌ [Zn(Gly)]⁺

-

[Zn(Gly)]⁺ + Gly⁻ ⇌ Zn(Gly)₂

-

Zn(Gly)₂ + Gly⁻ ⇌ [Zn(Gly)₃]⁻

Temperature Dependence of Thermodynamic Parameters

The following table summarizes the key thermodynamic data for the stepwise formation of zinc-glycinate complexes at zero ionic strength across different temperatures. These values are crucial for understanding the chelate's behavior under various physiological and experimental conditions.

| Reaction Step | Parameter | 10 °C | 25 °C | 40 °C |

| Zn²⁺ + Gly⁻ ⇌ [Zn(Gly)]⁺ | log K₁ | 5.25 | 5.05 | 4.87 |

| ΔH°₁ (kcal/mol) | -2.4 | -2.8 | -3.2 | |

| ΔS°₁ (cal/mol·K) | 15 | 14 | 13 | |

| [Zn(Gly)]⁺ + Gly⁻ ⇌ Zn(Gly)₂ | log K₂ | 4.47 | 4.35 | 4.24 |

| ΔH°₂ (kcal/mol) | -3.2 | -3.5 | -3.8 | |

| ΔS°₂ (cal/mol·K) | 9 | 8 | 7 | |

| Zn(Gly)₂ + Gly⁻ ⇌ [Zn(Gly)₃]⁻ | log K₃ | 2.9 | 2.9 | 2.8 |

| ΔH°₃ (kcal/mol) | -2.7 | -2.8 | -2.9 | |

| ΔS°₃ (cal/mol·K) | 4 | 4 | 3 | |

| Data sourced from Izatt, R. M., et al. (1972).[7][8] |

Overall Stability Constants at Physiological Ionic Strength

The overall stability constants (log β) are often reported and are particularly relevant for understanding the predominant species in solution. The following table presents these values determined at 298.15 K (25 °C) in a medium with an ionic strength of 0.15 mol·dm⁻³ NaNO₃, which more closely mimics physiological conditions.

| Complex Species | Overall Stability Constant (log β) |

| [Zn(Gly)]⁺ | 9.54 ± 0.02 |

| Zn(Gly)₂ | 10.35 ± 0.03 |

| Data sourced from El-Sherif, A. A., et al. (2016).[9] |

Factors Influencing Chelate Stability

The thermodynamic stability of this compound is not absolute and is significantly influenced by environmental conditions, most notably pH.

-

pH: The pH of the solution is the most critical factor.[10] It dictates the protonation state of the glycine ligand. At low pH, the amino group is protonated (-NH₃⁺), preventing it from coordinating with the zinc ion. As the pH increases, the carboxyl group and subsequently the amino group deprotonate, making the glycinate anion available for chelation. The optimal pH for the formation and stability of the zinc bisglycinate chelate is generally in the neutral to slightly alkaline range.[10][11] The distribution of different zinc-glycine species is highly dependent on pH.[12]

-

Temperature: As indicated in the data table above, the formation constants (K) decrease with increasing temperature, signifying that the chelation reactions are exothermic (negative ΔH°).[7][8]

-

Ionic Strength: The ionic strength of the medium can influence the activity coefficients of the ions involved in the equilibrium, thereby affecting the measured stability constants.

Experimental Protocols for Stability Determination

Accurate determination of thermodynamic parameters is fundamental to understanding the chelate's properties. Potentiometric titration is the most common and reliable method for determining stability constants.[13][14]

Potentiometric Titration for Stability Constant Determination

This method involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of zinc nitrate (B79036) (e.g., 0.0125 M).

-

Prepare a stock solution of glycine (e.g., 0.02 M).

-

Prepare a standardized, carbonate-free sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).

-

Prepare a stock solution of an inert salt (e.g., 0.5 M NaNO₃) to maintain constant ionic strength.

-

Prepare a standardized nitric acid (HNO₃) solution (e.g., 0.1 M).

-

-

Calibration: Calibrate the pH meter and glass electrode system using standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Titration Procedure:

-

In a thermostated titration vessel (e.g., 40 mL total volume), add known amounts of the zinc nitrate solution, glycine solution, nitric acid, and the inert salt solution.[13] A typical metal-to-ligand molar ratio studied is 1:2.[13]

-

Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH value after each addition once the reading stabilizes.

-

Continue the titration until the pH reaches a point where precipitation may begin or the desired pH range has been covered.[13]

-

-

Data Analysis:

-

A separate titration of glycine alone is performed to determine its protonation constants.

-

The titration data (volume of NaOH added vs. pH) for the zinc-glycine system is processed using specialized computer programs like BEST or Hyperquad.[9][13] These programs refine the data to calculate the overall stability constants (β) for the various complex species formed (e.g., [Zn(Gly)]⁺, Zn(Gly)₂, [Zn(Gly)₃]⁻).[13]

-

Calorimetry for Enthalpy and Entropy Determination

While stability constants can be determined from potentiometric data at different temperatures to derive enthalpy (van't Hoff equation), isothermal titration calorimetry (ITC) or direct calorimetric "entropy titrations" provide a more direct and accurate measurement of the enthalpy change (ΔH°) upon complex formation.[7] From the Gibbs free energy (ΔG°, calculated from the stability constant K) and the measured enthalpy (ΔH°), the entropy change (ΔS°) can be calculated using the equation: ΔG° = ΔH° - TΔS°.

Visualizations: Workflows and Equilibria

Diagrams are essential for visualizing complex relationships and experimental processes. The following have been generated using the DOT language to illustrate key concepts.

Caption: Workflow for Potentiometric Determination of Stability Constants.

Caption: Stepwise Formation Equilibria of this compound Complexes.

References

- 1. This compound | 7214-08-6 [chemicalbook.com]

- 2. balchem.com [balchem.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Log K, ΔH°, and ΔS° values for the interaction of glycinate ion with H+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ at 10, 25, and 40° - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Preparation of Zn−Gly and Se−Gly and Their Effects on the Nutritional Quality of Tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. ijirset.com [ijirset.com]

An In-depth Technical Guide to the Intestinal Absorption Mechanism of Zinc Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate mechanisms governing the intestinal absorption of zinc glycinate (B8599266). Zinc glycinate, a chelated form of zinc, has demonstrated superior bioavailability compared to inorganic zinc salts. This document delves into the cellular and molecular pathways of its absorption, details relevant experimental protocols, and presents key quantitative data from pivotal studies.

Core Concepts in this compound Absorption

The enhanced intestinal absorption of this compound is attributed to its unique chemical structure. As a chelate, the zinc ion is bound to two molecules of the amino acid glycine (B1666218). This structure offers several advantages:

-

Protection from Dietary Inhibitors: The glycine chelate protects the zinc ion from forming insoluble complexes with dietary inhibitors such as phytates and oxalates, which are commonly found in plant-based foods. This protection ensures that more zinc remains soluble and available for absorption in the intestinal lumen.

-

Dual Absorption Pathways: this compound is thought to be absorbed through two primary pathways:

-

Divalent Metal Transporters: Like inorganic zinc, the zinc ion from this compound can be absorbed through zinc-specific transporters, primarily ZIP4 (Zrt- and Irt-like Protein 4), located on the apical membrane of enterocytes.

-

Peptide Transporters: The intact this compound chelate may be absorbed via peptide transporters, such as PEPT1 (Peptide Transporter 1), which are responsible for the uptake of di- and tripeptides. This parallel pathway contributes to its overall higher absorption rate.

-

Quantitative Data on Bioavailability

Multiple studies have demonstrated the superior bioavailability of this compound compared to other zinc salts. The following tables summarize key quantitative findings.

| Study | Model | Comparison Groups | Key Findings | Citation |

| Gandia et al. (2007) | Human Volunteers | Zinc Bisglycinate vs. Zinc Gluconate | Zinc bisglycinate showed 43.4% higher bioavailability than zinc gluconate. | [1] |

| Schlegel and Windisch (2006) | Rats | This compound vs. Zinc Sulfate (B86663) (in the presence of phytate) | True absorption of dietary zinc was significantly higher for this compound (51%) compared to zinc sulfate (44%). Zinc retention was also significantly improved with this compound (33% vs. 25%). | [2][3][4] |

| DiSilvestro et al. (2015) | Human Volunteers | This compound vs. Zinc Gluconate | Plasma zinc levels were significantly increased in subjects taking this compound, while no significant change was observed for zinc gluconate. | [5][6][7][8] |

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the intestinal absorption of this compound.

In Vivo Bioavailability Study (Rodent Model)

This protocol is based on the methodology described by Schlegel and Windisch (2006) for assessing zinc bioavailability in rats.

Objective: To determine the true absorption and retention of zinc from this compound compared to zinc sulfate in the presence of dietary phytate.

Materials:

-

Growing rats (e.g., Sprague-Dawley)

-

Metabolic cages for separate collection of urine and feces

-

Semi-synthetic basal diet low in zinc

-

Zinc sulfate (ZnSO₄)

-

This compound

-

Sodium phytate

-